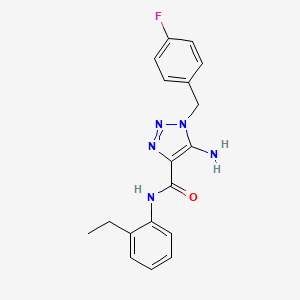

![molecular formula C15H14N2OS B2464890 N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide CAS No. 345992-25-8](/img/structure/B2464890.png)

N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide” is a small molecule that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .

Molecular Structure Analysis

The molecular structure of “N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide” has been analyzed and characterized via various spectral data . The compound has a chemical formula of C15H14N2OS .Aplicaciones Científicas De Investigación

Anticancer Properties

ITE has demonstrated promising anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis. Its mechanism of action involves interfering with key cellular pathways, making it a potential candidate for cancer therapy .

Immunomodulation

ITE interacts with the aryl hydrocarbon receptor (AhR), a transcription factor involved in immune regulation. By modulating AhR signaling, ITE can influence immune responses, including T-cell differentiation and cytokine production. This property makes it relevant for autoimmune diseases and immunotherapy .

Anti-Inflammatory Effects

ITE exhibits anti-inflammatory properties by suppressing pro-inflammatory cytokines and promoting anti-inflammatory mediators. Researchers have investigated its potential in managing chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotection

Studies suggest that ITE may protect neurons from oxidative stress and neuroinflammation. Its ability to cross the blood-brain barrier makes it an intriguing candidate for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antimicrobial Activity

ITE has shown antimicrobial effects against bacteria and fungi. Researchers are exploring its use as an alternative to conventional antibiotics, especially in cases of drug-resistant pathogens .

Photovoltaic Applications

Due to its conjugated structure, ITE has been investigated for its potential in organic photovoltaic devices. Its electron-donating properties make it suitable for use in solar cells and other optoelectronic applications .

Organic Synthesis

ITE serves as a building block in organic synthesis. Its functional groups allow for diverse modifications, making it valuable in designing novel compounds for various applications .

Chen, Y.-L., Xie, X.-X., Zhong, N., Sun, L.-C., Lin, D., Zhang, L.-J., Weng, L., Jin, T., & Cao, M.-J. (2023). Research Progresses and Applications of Fluorescent Protein Antibodies: A Review Focusing on Nanobodies. International Journal of Molecular Sciences, 24(5), 4307. DOI: 10.3390/ijms24054307 Additional information on ITE’s applications can be found in the literature on organic synthesis and materials science.

Mecanismo De Acción

Target of Action

N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide primarily targets the Actin-related protein 2/3 complex subunit . This complex plays a crucial role in the regulation of actin polymerization, a process vital for cell movement and intracellular transport .

Mode of Action

It is believed to interact with its targets, leading to changes in the actin polymerization process . This interaction could potentially alter cellular functions such as movement and transport.

Biochemical Pathways

The compound’s interaction with the Actin-related protein 2/3 complex subunit may affect the actin polymerization pathway

Result of Action

Given its target, it is plausible that the compound could influence cell movement and intracellular transport by modulating actin polymerization .

Propiedades

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c18-15(14-6-3-9-19-14)16-8-7-11-10-17-13-5-2-1-4-12(11)13/h1-6,9-10,17H,7-8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPABVAIADVEYBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2464807.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2464810.png)

![5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B2464811.png)

![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2464812.png)

![4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2464813.png)

![8-((4-Acetylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2464816.png)

![1-(3-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2464817.png)

![3-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}propanoic acid](/img/structure/B2464827.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2464828.png)

![1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene](/img/structure/B2464829.png)